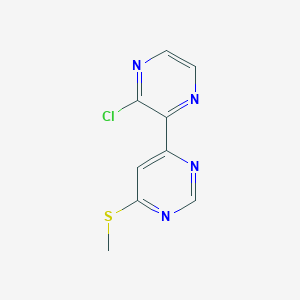
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine
Overview
Description
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-pyrazin-2-yl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving suitable precursors.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and applications in materials science.
N-(Pyridin-2-yl)amides: Noted for their medicinal applications and varied biological activities.
1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid: Used in proteomics research and as a specialty chemical.
Uniqueness
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-pyrazine and a methylsulfanyl-pyrimidine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN4S |
|---|---|
Molecular Weight |
238.70 g/mol |
IUPAC Name |
2-chloro-3-(6-methylsulfanylpyrimidin-4-yl)pyrazine |
InChI |
InChI=1S/C9H7ClN4S/c1-15-7-4-6(13-5-14-7)8-9(10)12-3-2-11-8/h2-5H,1H3 |
InChI Key |
CWOLBACJMBLPNC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC(=C1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














